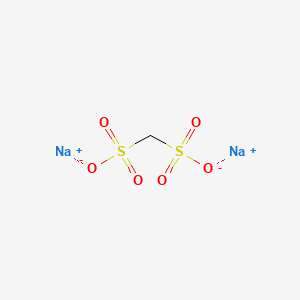
Sodium Methane Disulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium Methane Disulfonate is an organic compound with the molecular formula CH2Na2O6S2 and a molecular weight of 220.14 g/mol. It is a white crystalline solid that is soluble in water and various organic solvents. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium Methane Disulfonate can be synthesized through the reaction of methane with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions typically involve controlled temperatures and pressures to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, this compound is produced by the sulfonation of methane using sulfur trioxide, followed by neutralization with sodium hydroxide. This method is preferred due to its high yield and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: Sodium Methane Disulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methanesulfonic acid.
Reduction: It can be reduced to form methane and sodium sulfite.
Substitution: It can undergo nucleophilic substitution reactions to form various sulfonate esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like alcohols and amines are commonly used under mild conditions.
Major Products:
Oxidation: Methanesulfonic acid.
Reduction: Methane and sodium sulfite.
Substitution: Various sulfonate esters.
Aplicaciones Científicas De Investigación
Sodium Methane Disulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a source of sulfonate groups in the preparation of ionic liquids.
Biology: It is used in the study of sulfonation processes and their effects on biological molecules.
Medicine: It is investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: It is used as an additive in electroplating and as a catalyst in various chemical reactions.
Mecanismo De Acción
Comparación Con Compuestos Similares
Sodium Methanesulfonate (CH3SO3Na): Similar in structure but with only one sulfonate group.
Sodium Trifluoromethanesulfonate (CF3SO3Na): Contains a trifluoromethyl group, making it more reactive.
Sodium p-Toluenesulfonate (C7H7SO3Na): Contains a toluene group, used in different applications.
Uniqueness: Sodium Methane Disulfonate is unique due to its dual sulfonate groups, which provide enhanced reactivity and solubility compared to similar compounds. This makes it particularly useful in applications requiring strong sulfonation capabilities .
Propiedades
IUPAC Name |
disodium;methanedisulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O6S2.2Na/c2-8(3,4)1-9(5,6)7;;/h1H2,(H,2,3,4)(H,5,6,7);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTMMVAAULUFCS-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Na2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














